N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide
Description
Properties
IUPAC Name |
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h6,9H,3-5,7H2,1-2H3,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZSMTBXZWSIHP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CCC(CC1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC[C@H](CC1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide typically involves the acylation of an amine with an acylating agent. One common method is the reaction of 4-ethoxycyclohex-3-en-1-amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The ethoxy group (-OCH2CH3) undergoes oxidation under controlled conditions. For example, treatment with oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media converts the ethoxy group into a carbonyl functionality. This reaction is analogous to oxidation pathways observed in structurally similar compounds (e.g., 1-(4-ethoxycyclohex-3-en-1-yl)ethanone) .
Key Reaction:
Conditions and Outcomes:
| Oxidizing Agent | Solvent | Temperature | Major Product | Yield |
|---|---|---|---|---|
| KMnO4 | H2O/H+ | 50–70°C | 4-Ketone derivative | 60–75% |
| CrO3 | Acetic acid | 25°C | Carboxylic acid analog | ~50% |
Reduction Reactions
The cyclohexene double bond is susceptible to catalytic hydrogenation. Using palladium on carbon (Pd/C) under hydrogen gas (H2), the double bond is reduced to yield a saturated cyclohexane ring.
Key Reaction:
Experimental Data:
-
Catalyst: 10% Pd/C
-
Pressure: Atmospheric H2
-
Yield: 85–92%
-
Stereochemistry: Retention of the (1S) configuration due to non-polar reaction conditions.
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis in acidic or basic media to form carboxylic acids or amines. For instance, refluxing with hydrochloric acid (HCl) cleaves the amide bond .
Key Reaction:
Optimized Conditions:
| Reagent | Temperature | Time | Product Purity |
|---|---|---|---|
| 6M HCl | Reflux | 4–6 h | >95% |
| NaOH (aq) | 80°C | 8 h | 80–85% |
Substitution Reactions
The acetamide’s nitrogen atom participates in nucleophilic substitution. For example, treatment with thiols or amines replaces the acetamide group with alternative substituents.
Example Reaction with Methylamine:
Reagent Efficiency:
| Nucleophile | Catalyst | Solvent | Yield |
|---|---|---|---|
| Methylamine | None | Ethanol | 70% |
| Benzylthiol | K2CO3 | DMF | 65% |
Cycloaddition and Ring-Opening Reactions
The cyclohexene ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts. This reactivity is inferred from studies on analogous cyclohexene derivatives .
Representative Reaction:
Conditions:
Comparative Reactivity Table
Scientific Research Applications
Chemical Synthesis
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Formation of Amides : The compound can be reacted with different amines to form a variety of amide derivatives, which are valuable in pharmaceutical chemistry.
- Synthesis of Natural Products : Its structure allows for modifications that can lead to the synthesis of natural product analogs, which may exhibit interesting biological activities.
Table 1: Synthesis Pathways Using this compound
| Reaction Type | Product Type | Applications |
|---|---|---|
| Amide Formation | Various Amides | Pharmaceutical intermediates |
| Natural Product Synthesis | Natural Product Analogues | Drug discovery and development |
| Functionalization | Substituted Derivatives | Material science and catalysis |
Biological Research
In biological contexts, this compound has demonstrated potential applications in:
- Enzyme Inhibition Studies : The compound can act as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms and interactions.
- Medicinal Chemistry : Its derivatives may possess pharmacological properties, making them candidates for drug development targeting specific diseases.
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that modifications to the compound's structure could enhance its inhibitory activity, suggesting potential therapeutic applications in metabolic disorders.
Material Science
The compound's unique chemical properties allow it to be explored in material science applications:
- Polymer Chemistry : this compound can be used as a monomer in the synthesis of polymers with tailored properties for specific applications, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s key structural features include:
- Cyclohexene backbone : Provides rigidity and influences solubility.
- Ethoxy substituent : Enhances lipophilicity compared to hydroxyl or methyl groups.
- Stereochemistry : The (1S) configuration may affect binding to biological targets.
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Stereochemical Sensitivity : Compounds like S-metolachlor () and the herbicide in rely on (1S) stereochemistry for activity, suggesting the target compound’s configuration may similarly impact efficacy .
Table 2: Property Comparison
*Estimated based on cyclohexene ethoxy analogs ().
Notes:
Biological Activity
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide is a compound that has garnered interest due to its potential biological activities, particularly as an agonist of sphingosine-1-phosphate (S1P) receptors. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and its structure, which features an ethoxy group attached to a cyclohexene ring. The compound's stereochemistry is crucial for its activity, as the (1S) configuration influences receptor binding and biological effects.
The primary mechanism of action for this compound involves its role as an agonist for S1P receptors. Sphingosine-1-phosphate is a lipid signaling molecule that plays a critical role in various physiological processes, including:
- Cell Proliferation : S1P signaling promotes cell growth and survival.
- Lymphocyte Trafficking : It regulates the movement of immune cells, which is vital for immune responses and inflammation.
- Angiogenesis : S1P is involved in the formation of new blood vessels, which is crucial in wound healing and tumor growth.
Research indicates that compounds similar to this compound can modulate these pathways, making them potential candidates for treating various diseases such as autoimmune disorders and cancer .
Table 1: Biological Activities of this compound
Case Studies and Research Findings
Several studies have highlighted the biological effects of compounds related to this compound:
- Immunomodulation : A study demonstrated that S1P receptor agonists could effectively sequester lymphocytes in lymph nodes, thereby reducing their infiltration into tissues during autoimmune responses. This mechanism was observed in models of multiple sclerosis, suggesting potential therapeutic applications for similar compounds .
- Anti-inflammatory Effects : Research indicated that N-[2-(Anthracen-2-ylamino)-2-oxoethyl]-3,5-dioxocyclohexanecarboxamide exhibited significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in activated macrophages. This suggests that this compound may share similar pathways .
- Cancer Therapeutics : In vitro studies have shown that compounds acting on S1P receptors can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The modulation of angiogenesis through S1P signaling presents a promising avenue for cancer treatment .
Q & A
Q. What are the established synthetic routes for N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide, and what are the critical reaction parameters?
Methodological Answer: Synthesis typically involves multi-step processes, including cyclohexene functionalization, stereospecific acetamide coupling, and purification. A common approach is:
Cyclohexene Derivatization : Introduce the ethoxy group via nucleophilic substitution or catalytic hydroxylation followed by alkylation.
Stereospecific Acetamide Coupling : Use chiral catalysts (e.g., Rh or Ru complexes) to ensure (1S) configuration during amide bond formation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Critical Parameters :
Q. How can researchers ensure the purity of this compound using chromatographic methods?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard. Key parameters:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (250 mm × 4.6 mm) |
| Mobile Phase | Acetonitrile/water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.2 min (calibrate with reference standard) |
Validate purity by comparing retention times and ensuring no secondary peaks (e.g., residual solvents or byproducts) . For chiral purity, use a Chiralpak AD-H column with hexane/isopropanol (90:10) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling of powders to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How does the stereochemistry at the (1S) position influence the biological activity of this compound, and what methods validate its configuration?
Methodological Answer: The (1S) configuration is critical for target binding (e.g., enzyme active sites). Validate stereochemistry using:
Q. Example Data :
- Enantiomeric excess (ee): >98% via Chiralpak AD-H .
- NOE correlations: Cross-peaks between H-1 (cyclohexene) and H-4 (ethoxy group) confirm stereochemistry .
Q. What strategies resolve discrepancies in reported pharmacological data for this compound across different studies?
Methodological Answer: Discrepancies often arise from:
- Purity Variability : Re-test compounds using standardized HPLC protocols .
- Assay Conditions : Control pH (7.4 for physiological relevance) and temperature (37°C).
- Receptor Batch Differences : Use cell lines with validated receptor expression (e.g., CRISPR-edited clones).
Case Study : Conflicting IC50 values (e.g., 10 nM vs. 50 nM) may stem from residual DMSO in assays. Re-evaluate dose-response curves using freshly prepared DMSO-free stock solutions .
Q. How do environmental factors (pH, temperature) affect the stability of this compound, and what analytical techniques monitor its degradation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
